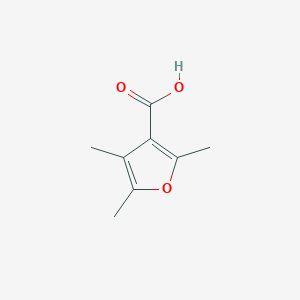
2,4,5-Trimethylfuran-3-carboxylic acid
概要
説明
2,4,5-Trimethylfuran-3-carboxylic acid (TMFCA) is a naturally occurring carboxylic acid found in a variety of plants, fungi, and bacteria. It is a valuable compound due to its wide range of applications in scientific research, from being used as a reagent in organic synthesis to being used as a biological probe in biochemistry and physiology.
科学的研究の応用
Triorganotin Derivatives of Aminobenzoates : A study focused on the synthesis and structural investigation of trimethyl and triphenyltin esters of aminobenzoic acids, which are structurally related to 2,4,5-Trimethylfuran-3-carboxylic acid. This research provides insights into the molecular structure of these compounds, including tin environment and carboxylate coordination modes (Tzimopoulos et al., 2009).
Degradable Thermosets from Renewable Bioresources : Research on the cross-linking of epoxidized sucrose soyate (ESS) using a carboxylic acid functional trimer from isosorbide and maleic anhydride. This study highlights the use of carboxylic acids in creating sustainable, degradable thermosets, showing potential applications in material science (Ma et al., 2016).
2-Bromotrimesic Acid and Its Trimethyl Ester Analogue : An investigation into the structures of 2-bromobenzene-1,3,5-tricarboxylic acid and its trimethyl ester analogue. This study sheds light on the hydrogen bonding and molecular packing of these compounds, which could provide insights relevant to the study of 2,4,5-Trimethylfuran-3-carboxylic acid (Münch et al., 2014).
Electrochemical Degradation of Chlorophenoxyacetic Acid : A study on the degradation of 2,4,5-trichlorophenoxyacetic acid in acidic solutions, which might provide parallels in understanding the reactivity and degradation pathways of 2,4,5-Trimethylfuran-3-carboxylic acid (Boye et al., 2003).
特性
IUPAC Name |
2,4,5-trimethylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-4-5(2)11-6(3)7(4)8(9)10/h1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZBYDHOWMSZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427925 | |
| Record name | 2,4,5-trimethyl-3-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethylfuran-3-carboxylic acid | |
CAS RN |
28730-32-7 | |
| Record name | 2,4,5-trimethyl-3-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trimethylfuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188960.png)
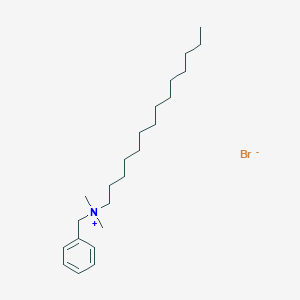
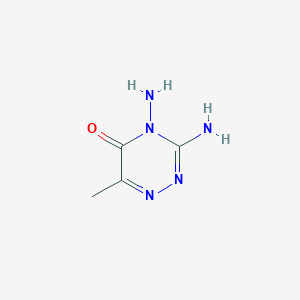
![4-[(Dimethylamino)methyl]benzonitrile](/img/structure/B188967.png)
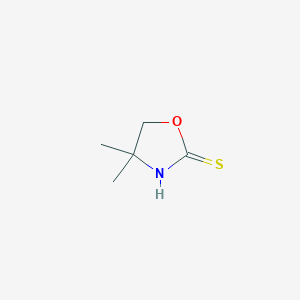
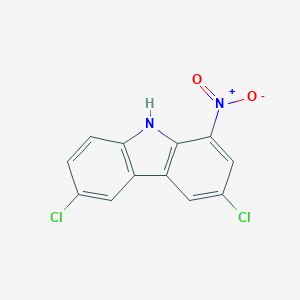
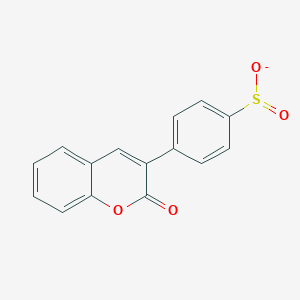
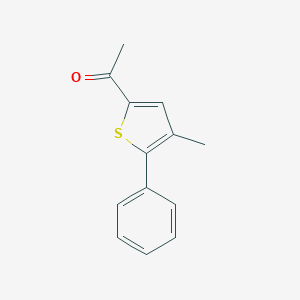
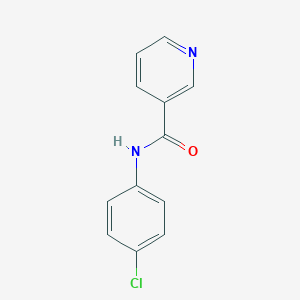
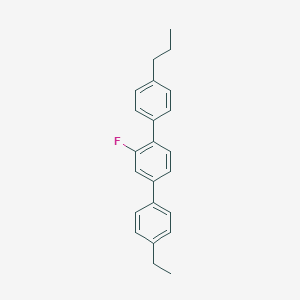
![4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-](/img/structure/B188977.png)
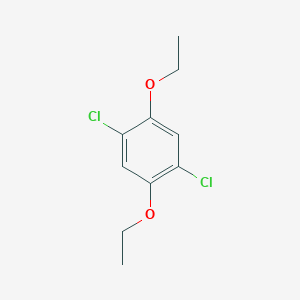
![2-[(E)-2-Phenylethenyl]benzoic acid](/img/structure/B188980.png)
![Spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinoline]-2'-one](/img/structure/B188982.png)